L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine
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Overview
Description
L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine is a synthetic peptide composed of eight amino acids: phenylalanine, lysine, serine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can produce quinones, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: An oligopeptide with a sequence of 15 amino acids.
Uniqueness
L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine is unique due to its specific sequence and the presence of multiple lysine and phenylalanine residues, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents.
Properties
CAS No. |
309247-47-0 |
---|---|
Molecular Formula |
C45H72N10O9 |
Molecular Weight |
897.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H72N10O9/c1-29(2)25-37(45(63)64)54-41(59)34(20-10-13-23-47)52-43(61)36(27-31-17-7-4-8-18-31)53-44(62)38(28-56)55-42(60)35(21-11-14-24-48)51-40(58)33(19-9-12-22-46)50-39(57)32(49)26-30-15-5-3-6-16-30/h3-8,15-18,29,32-38,56H,9-14,19-28,46-49H2,1-2H3,(H,50,57)(H,51,58)(H,52,61)(H,53,62)(H,54,59)(H,55,60)(H,63,64)/t32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
QDERHRVZKOIVOL-CXWHUAPYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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